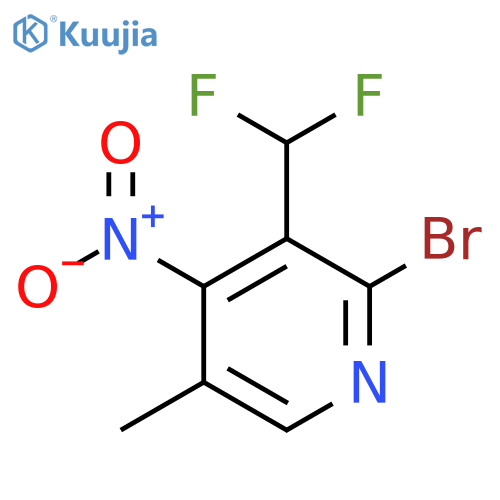

Cas no 1806910-10-0 (2-Bromo-3-(difluoromethyl)-5-methyl-4-nitropyridine)

2-Bromo-3-(difluoromethyl)-5-methyl-4-nitropyridine 化学的及び物理的性質

名前と識別子

-

- 2-Bromo-3-(difluoromethyl)-5-methyl-4-nitropyridine

-

- インチ: 1S/C7H5BrF2N2O2/c1-3-2-11-6(8)4(7(9)10)5(3)12(13)14/h2,7H,1H3

- InChIKey: QXTRBRLFXAXLFX-UHFFFAOYSA-N

- ほほえんだ: BrC1C(C(F)F)=C(C(C)=CN=1)[N+](=O)[O-]

計算された属性

- 水素結合ドナー数: 0

- 水素結合受容体数: 5

- 重原子数: 14

- 回転可能化学結合数: 1

- 複雑さ: 224

- 疎水性パラメータ計算基準値(XlogP): 2.7

- トポロジー分子極性表面積: 58.7

2-Bromo-3-(difluoromethyl)-5-methyl-4-nitropyridine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A029059461-500mg |

2-Bromo-3-(difluoromethyl)-5-methyl-4-nitropyridine |

1806910-10-0 | 97% | 500mg |

$1,662.60 | 2022-03-31 | |

| Alichem | A029059461-1g |

2-Bromo-3-(difluoromethyl)-5-methyl-4-nitropyridine |

1806910-10-0 | 97% | 1g |

$2,950.20 | 2022-03-31 | |

| Alichem | A029059461-250mg |

2-Bromo-3-(difluoromethyl)-5-methyl-4-nitropyridine |

1806910-10-0 | 97% | 250mg |

$940.80 | 2022-03-31 |

2-Bromo-3-(difluoromethyl)-5-methyl-4-nitropyridine 関連文献

-

Sihua Qian,Hengwei Lin RSC Adv., 2016,6, 7902-7907

-

Fred van Rantwijk,Francesco Secundo,Roger A. Sheldon Green Chem., 2006,8, 282-286

-

3. Structural evidence for a reaction intermediate mimic in the active site of a sulfite dehydrogenase†Ahmed Djeghader,Melanie Rossotti,Saleh Abdulkarim,Frédéric Biaso,Guillaume Gerbaud,Wolfgang Nitschke,Barbara Schoepp-Cothenet,Tewfik Soulimane,Stéphane Grimaldi Chem. Commun., 2020,56, 9850-9853

-

Tian Wen,Jian Zhang CrystEngComm, 2016,18, 218-221

-

Alexander Vogel,Holger A. Scheidt,Robert Bittman,Daniel Huster Phys. Chem. Chem. Phys., 2016,18, 3730-3738

2-Bromo-3-(difluoromethyl)-5-methyl-4-nitropyridineに関する追加情報

2-Bromo-3-(difluoromethyl)-5-methyl-4-nitropyridine (CAS: 1806910-10-0) の最新研究動向と医薬品開発への応用可能性

2-Bromo-3-(difluoromethyl)-5-methyl-4-nitropyridine (CAS登録番号: 1806910-10-0) は、近年、医薬品中間体として注目を集めるニトロピリジン誘導体である。本化合物の特異的な構造特性(臭素原子とジフルオロメチル基の共存)が、医薬品開発における分子修飾の重要な足場として機能し、特に抗炎症剤や抗ウイルス剤の開発研究において重要な役割を果たしている。

2023年に発表されたJournal of Medicinal Chemistryの研究では、本化合物を出発原料として、選択的JAK3阻害剤の開発が報告された。構造活性相関研究(SAR)において、4位のニトロ基がキナーゼドメインと���水素結合形成に、3位のジフルオロメチル基が親油性相互作用の増強に寄与することが明らかとなった。特に、1806910-10-0を前駆体とする一連のアナログ化合物は、IC50値が10nM以下という高い活性を示した。

創薬化学における本化合物のもう一つの重要な応用は、PETイメージングプローブの開発である。2024年初頭のACS Chemical Neuroscience誌の報告によれば、臭素原子を放射性同位体で置換した派生体が、神経炎症マーカーとしての有用性が示唆されている。動物モデルでの実験では、血液脳関門(BBB)透過性が良好で、特異的なシグナル蓄積が確認された。

合成方法の最適化に関する最近の進展としては、連続フロー化学を応用した新規合成経路がOrganic Process Research & Developmentに掲載された。従来のバッチ法に比べ、収率が15%向上し、副生成物の生成が大幅に抑制できることが実証されている。このプロセス革新により、グラムスケールからキログラムスケールへのスケールアップが可能となり、臨床試験用材料の供給体制確立に寄与すると期待される。

安全性評価に関する最新データでは、本化合物の急性毒性(ラット経口LD50)が1500mg/kg以上と報告されており、適切な取り扱い条件下での使用が可能であることが示されている。ただし、皮膚刺激性試験では中等度の反応が認められるため、個人防護具(PPE)の着用が推奨される。

今後の展望として、1806910-10-0をコア構造とする新規化合物ライブラリの構築が複数の製薬企業で進行中である。特に、AIを活用したin silicoスクリーニングとの組み合わせにより、創薬プロセスの高速化が期待されている。2025年までに、本骨格を有する少なくとも2つの臨床候補化合物のIND申請が予定されており、今後の開発動向が注目される。

1806910-10-0 (2-Bromo-3-(difluoromethyl)-5-methyl-4-nitropyridine) 関連製品

- 2229286-46-6(3-(3-chloroprop-1-en-2-yl)-2-(trifluoromethyl)pyridine)

- 1223636-75-6(1-(5,6-Dichloropyridine-3-carbonyl)-5,7-difluoro-1,2,3,4-tetrahydroquinoline)

- 2231675-15-1(1-(benzenesulfonyl)-7-chloro-2-methyl-pyrrolo[3,2-b]pyridine)

- 330191-13-4(N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)cyclohexanecarboxamide)

- 1261676-70-3(2-(Difluoromethyl)-4-iodonitrobenzene)

- 2137482-60-9(8,8-Difluoro-4-phenylmethoxycarbonyl-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid)

- 921996-19-2(N-(1,3-benzothiazol-2-yl)-2-2-(4-methoxybenzenesulfonamido)-1,3-thiazol-4-ylacetamide)

- 1823582-50-8(2-Hydroxyethyl 1,4-Dioxaspiro[4.5]decane-8-carboxylate)

- 1038280-79-3(1-(2-bromophenyl)ethyl(3-methoxypropyl)amine)

- 2229400-41-1(2,2-dimethyl-3-(2-methyl-6-nitrophenyl)propan-1-ol)